molecular formula C5H7N5S B4304420 [(1-ethyl-1H-tetrazol-5-yl)thio]acetonitrile

[(1-ethyl-1H-tetrazol-5-yl)thio]acetonitrile

Cat. No. B4304420
M. Wt: 169.21 g/mol
InChI Key: AKBHCXLPIRGGHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1-ethyl-1H-tetrazol-5-yl)thio]acetonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as ETAC and has a molecular formula of C5H6N4S. It is a tetrazole-based compound that has a thioether functional group attached to a nitrile group.

Mechanism of Action

The mechanism of action of [(1-ethyl-1H-tetrazol-5-yl)thio]acetonitrile is not fully understood, but it is believed to act by inhibiting specific enzymes and proteins involved in disease pathways. This compound has been shown to have potent inhibitory activity against various enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammation, and topoisomerase II, which is involved in cancer cell proliferation.
Biochemical and Physiological Effects:
[(1-ethyl-1H-tetrazol-5-yl)thio]acetonitrile has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit microbial growth. Additionally, this compound has been shown to have low toxicity and good bioavailability, making it a promising drug candidate.

Advantages and Limitations for Lab Experiments

[(1-ethyl-1H-tetrazol-5-yl)thio]acetonitrile has several advantages for lab experiments. It is relatively easy to synthesize, has good solubility in common solvents, and has low toxicity. However, one limitation is that it is a relatively new compound, and more research is needed to fully understand its properties and potential applications.

Future Directions

There are several future directions for research on [(1-ethyl-1H-tetrazol-5-yl)thio]acetonitrile. One potential direction is to investigate its potential as a drug candidate for the treatment of various diseases. Additionally, more research is needed to fully understand its mechanism of action and to identify specific targets for inhibition. Furthermore, the synthesis of analogs of this compound may lead to the discovery of more potent and selective inhibitors with improved pharmacological properties.

Scientific Research Applications

[(1-ethyl-1H-tetrazol-5-yl)thio]acetonitrile has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry, where it has shown potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and microbial infections.

properties

IUPAC Name

2-(1-ethyltetrazol-5-yl)sulfanylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5S/c1-2-10-5(7-8-9-10)11-4-3-6/h2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBHCXLPIRGGHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=N1)SCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetonitrile, 2-[(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)thio]-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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